Cas no 1378260-98-0 (Ethyl 3-chloroquinoline-6-carboxylate)

Ethyl 3-chloroquinoline-6-carboxylate is a versatile quinoline derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its chlorinated quinoline core and ester functional group make it a valuable building block for the development of active compounds, particularly in medicinal chemistry. The compound exhibits high reactivity, enabling efficient derivatization for the synthesis of biologically relevant molecules. Its stability under standard storage conditions and compatibility with common organic solvents further enhance its utility in multi-step synthetic routes. The structural features of this compound allow for selective modifications, making it a preferred choice for researchers working on heterocyclic chemistry and drug discovery applications.
Ethyl 3-chloroquinoline-6-carboxylate structure
1378260-98-0 structure
商品名:Ethyl 3-chloroquinoline-6-carboxylate
CAS番号:1378260-98-0
MF:C12H10ClNO2
メガワット:235.666302204132
CID:5707561
PubChem ID:97033430

Ethyl 3-chloroquinoline-6-carboxylate 化学的及び物理的性質

名前と識別子

    • 1378260-98-0
    • 3-Chloro-quinoline-6-carboxylic acid ethyl ester
    • Ethyl 3-chloroquinoline-6-carboxylate
    • Ethyl3-chloroquinoline-6-carboxylate
    • SB70244
    • 6-Quinolinecarboxylic acid, 3-chloro-, ethyl ester
    • インチ: 1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(5-8)6-10(13)7-14-11/h3-7H,2H2,1H3
    • InChIKey: LVBZSQKILJZFMC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C2C=CC(C(=O)OCC)=CC2=C1

計算された属性

  • せいみつぶんしりょう: 235.0400063g/mol
  • どういたいしつりょう: 235.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1.286±0.06 g/cm3(Predicted)
  • ふってん: 346.6±22.0 °C(Predicted)
  • 酸性度係数(pKa): 1.69±0.14(Predicted)

Ethyl 3-chloroquinoline-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM247187-10g
Ethyl 3-chloroquinoline-6-carboxylate
1378260-98-0 97%
10g
$2384 2021-08-04
Chemenu
CM247187-1g
Ethyl 3-chloroquinoline-6-carboxylate
1378260-98-0 97%
1g
$771 2021-08-04
Chemenu
CM247187-5g
Ethyl 3-chloroquinoline-6-carboxylate
1378260-98-0 97%
5g
$1748 2021-08-04
Chemenu
CM247187-1g
Ethyl 3-chloroquinoline-6-carboxylate
1378260-98-0 97%
1g
$817 2022-06-13

Ethyl 3-chloroquinoline-6-carboxylate 関連文献

Ethyl 3-chloroquinoline-6-carboxylateに関する追加情報

Ethyl 3-chloroquinoline-6-carboxylate (CAS No. 1378260-98-0): A Comprehensive Overview

Ethyl 3-chloroquinoline-6-carboxylate (CAS No. 1378260-98-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements surrounding Ethyl 3-chloroquinoline-6-carboxylate.

Chemical Structure and Properties

Ethyl 3-chloroquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in the ring structure. The presence of the chloro and carboxylate groups imparts unique chemical properties to this compound. The molecular formula of Ethyl 3-chloroquinoline-6-carboxylate is C14H11ClNO2, and its molecular weight is approximately 258.7 g/mol. The compound exhibits good solubility in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays.

The physical properties of Ethyl 3-chloroquinoline-6-carboxylate include a melting point of around 95-97°C and a boiling point of approximately 340°C at atmospheric pressure. The compound is stable under normal laboratory conditions but should be stored in a cool, dry place to prevent degradation.

Synthesis Methods

The synthesis of Ethyl 3-chloroquinoline-6-carboxylate can be achieved through several well-established routes. One common method involves the reaction of 3-chloroquinoline-6-carbaldehyde with ethanol in the presence of an acid catalyst, followed by oxidation to form the carboxylic acid, which is then esterified to yield the final product. Another approach involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by cyclization and esterification steps.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method for Ethyl 3-chloroquinoline-6-carboxylate. This method utilizes microwave-assisted synthesis, significantly reducing reaction times and improving yields. The use of microwave technology not only enhances the efficiency of the synthesis but also reduces the environmental impact by minimizing solvent usage.

Biological Activity and Applications

Ethyl 3-chloroquinoline-6-carboxylate has been investigated for its potential biological activities, particularly in the context of antiproliferative and anti-inflammatory effects. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis.

In addition to its antiproliferative properties, Ethyl 3-chloroquinoline-6-carboxylate has shown promising anti-inflammatory effects. Research conducted at the University of California, San Francisco, revealed that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of Ethyl 3-chloroquinoline-6-carboxylate has been studied to understand its behavior in biological systems. In vitro studies have shown that this compound is rapidly absorbed following oral administration and exhibits good bioavailability. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites that are subsequently excreted via urine and feces.

Toxicological studies have indicated that Ethyl 3-chloroquinoline-6-carboxylate has low acute toxicity when administered at therapeutic doses. However, chronic exposure at high concentrations may lead to liver and kidney damage. Therefore, further research is needed to optimize dosing regimens and minimize potential side effects.

Current Research Trends and Future Perspectives

The ongoing research on Ethyl 3-chloroquinoline-6-carboxylate focuses on expanding its therapeutic applications and improving its pharmacological properties. One area of interest is the development of prodrugs that can enhance the bioavailability and reduce toxicity associated with this compound. For instance, a recent study published in Pharmaceutical Research explored the use of lipid-based nanoparticle formulations to improve the delivery and efficacy of Ethyl 3-chloroquinoline-6-carboxylate.

Another promising direction is the investigation of structure-activity relationships (SAR) to identify more potent analogs with enhanced biological activity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict binding affinities and optimize lead compounds for drug development.

In conclusion, Ethyl 3-chloroquinoline-6-carboxylate (CAS No. 1378260-98-0) represents a promising molecule with diverse biological activities and potential therapeutic applications. Ongoing research efforts aim to further elucidate its mechanisms of action, optimize its pharmacological properties, and develop novel formulations for clinical use.

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